

2-Hexanol butanoate literature review and discovery

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 2-Hexanol butanoate

Cat. No.: B1615894

[Get Quote](#)

An In-depth Technical Guide to 2-Hexanol Butanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexanol butanoate, also known as sec-hexyl butyrate, is a fatty acid ester recognized for its characteristic fruity aroma, reminiscent of banana and apricot. It is a naturally occurring compound found in various fruits and is utilized in the flavor and fragrance industry. This technical guide provides a comprehensive review of the current literature on **2-Hexanol butanoate**, covering its discovery, chemical and physical properties, synthesis methodologies, and available toxicological data. While the compound is well-known as a flavor ingredient, this review highlights the significant lack of publicly available data regarding its specific biological activities, mechanisms of action, and detailed experimental protocols for its synthesis and characterization. This document aims to summarize the existing knowledge and identify key areas where further research is needed to fully understand the potential of this compound.

Discovery and Natural Occurrence

The precise historical details of the initial discovery and synthesis of **2-Hexanol butanoate** are not well-documented in readily available scientific literature. Its identification is primarily linked to the analysis of volatile compounds in fruits.

2-Hexanol butanoate is a natural volatile component of bananas, contributing to their characteristic aroma profile.^{[1][2][3][4][5]} Gas chromatography-mass spectrometry (GC-MS) analysis of banana volatiles has identified **2-Hexanol butanoate** as one of the many esters responsible for the fruit's complex scent.^{[1][2][3][4]} The concentration and composition of this and other esters can vary depending on the banana cultivar and its stage of ripeness.^[1]

Chemical and Physical Properties

2-Hexanol butanoate is the ester formed from the reaction of 2-hexanol and butanoic acid. Its chemical and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C10H20O2	
Molecular Weight	172.26 g/mol	
CAS Number	6963-52-6	
Appearance	Colorless liquid (estimated)	
Odor	Fruity, banana, fleshy, ripe	
Boiling Point	194.00 to 195.00 °C @ 760.00 mm Hg	
Flash Point	160.00 °F (71.11 °C) TCC	
Vapor Pressure	0.413000 mmHg @ 25.00 °C (estimated)	
logP (o/w)	3.686 (estimated)	
Water Solubility	38.59 mg/L @ 25 °C (estimated)	
Synonyms	butanoic acid, 1-methylpentyl ester; hexan-2-yl butanoate; sec- hexyl butyrate	

Synthesis of 2-Hexanol Butanoate

The primary method for synthesizing **2-Hexanol butanoate** is through the Fischer esterification of 2-hexanol with butanoic acid. Enzymatic synthesis offers an alternative, milder approach.

Chemical Synthesis: Fischer Esterification

Reaction:

General Protocol:

A detailed experimental protocol with specific quantities, reaction conditions, and yields for **2-Hexanol butanoate** is not readily available in the reviewed literature. However, a general procedure for Fischer esterification can be described as follows:

- **Reactant Mixture:** Equimolar amounts of 2-hexanol and butanoic acid are combined in a round-bottom flask. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.
- **Reaction Conditions:** The reaction mixture is typically heated under reflux. To drive the equilibrium towards the product side, water is removed as it is formed, often using a Dean-Stark apparatus.
- **Work-up:** After the reaction is complete (monitored by techniques like TLC or GC), the mixture is cooled. The excess acid is neutralized with a weak base, such as a saturated sodium bicarbonate solution. The organic layer is then washed with water and brine.
- **Purification:** The crude ester is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and purified, typically by distillation under reduced pressure.
- **Characterization:** The identity and purity of the final product would be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: Specific spectral data (^1H NMR, ^{13}C NMR, IR, MS) for **2-Hexanol butanoate** is not available in the searched literature. However, spectral data for the precursor, 2-hexanol, is available.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Enzymatic Synthesis

Enzymatic synthesis of esters, including butyrates, offers a greener alternative to chemical synthesis, often proceeding under milder conditions with higher specificity. Lipases are commonly used enzymes for this purpose.

General Protocol:

A specific, detailed protocol for the enzymatic synthesis of **2-Hexanol butanoate** is not available. However, a general procedure based on the synthesis of similar esters can be outlined:

- **Reaction Setup:** 2-hexanol and butanoic acid (or a butyrate donor like tributyrin) are dissolved in a suitable organic solvent (e.g., n-hexane, heptane) to create a non-aqueous environment that favors esterification over hydrolysis.
- **Enzyme Addition:** An immobilized lipase, such as *Candida antarctica* lipase B (Novozym 435) or *Rhizomucor miehei* lipase (Lipozyme IM), is added to the reaction mixture. Immobilization enhances enzyme stability and simplifies its removal after the reaction.
- **Reaction Conditions:** The reaction is typically carried out at a controlled temperature (e.g., 30-60 °C) with constant agitation (e.g., shaking in an orbital incubator).
- **Monitoring and Work-up:** The reaction progress is monitored by analyzing aliquots using GC or HPLC. Once equilibrium is reached or the desired conversion is achieved, the immobilized enzyme is filtered off.
- **Purification:** The solvent is removed under reduced pressure, and the resulting ester can be further purified if necessary, for example, by vacuum distillation.

Biological Activity and Signaling Pathways

There is a significant lack of information in the scientific literature regarding the specific biological activities, mechanisms of action, and signaling pathways associated with **2-Hexanol butanoate**.

However, it is a member of the broader class of short-chain fatty acid esters. Short-chain fatty acids (SCFAs) themselves, such as butyrate, are well-known to have diverse biological roles.^[1]^[2]^[3] They can act as signaling molecules, for example, by inhibiting histone deacetylases

(HDACs) or activating G-protein coupled receptors (GPCRs), thereby influencing inflammation, metabolism, and cell proliferation.[9] Whether **2-Hexanol butanoate** is hydrolyzed in vivo to release butyrate and 2-hexanol, and thus exert biological effects through these components, is not documented.

Toxicological data for **2-Hexanol butanoate** is not available. However, safety assessments for the precursor, 2-hexanol, have been conducted. These studies indicate that 2-hexanol is not considered a skin sensitizer and does not present a concern for phototoxicity.[10] The toxicity of various other flavor esters has been evaluated, and they are generally considered safe for consumption at the low levels found in food.[4][11]

Experimental Workflows and Logical Relationships

Due to the absence of published research on the biological activity and signaling pathways of **2-Hexanol butanoate**, no established experimental workflows or logical relationships can be visualized.

Should research in this area be undertaken, a potential experimental workflow to investigate its biological effects could be structured as follows:

Caption: A potential experimental workflow for the investigation of the biological activity of **2-Hexanol butanoate**.

Conclusion and Future Directions

2-Hexanol butanoate is a well-characterized flavor and fragrance compound with established chemical and physical properties and clear synthetic routes. However, this review reveals a significant knowledge gap regarding its biological activity and potential therapeutic or toxicological effects. Future research should focus on:

- **Detailed Synthesis and Characterization:** Publishing a detailed, reproducible experimental protocol for the synthesis of **2-Hexanol butanoate**, including comprehensive spectral data, would be highly valuable for the research community.
- **Biological Screening:** A broad-based biological screening of **2-Hexanol butanoate** is warranted to identify any potential pharmacological activities. This could include assays for anti-inflammatory, antimicrobial, or anticancer effects.

- Mechanism of Action Studies: Should any biological activity be identified, further studies to elucidate the underlying mechanism of action and any involved signaling pathways will be crucial.
- In Vivo Studies: Preclinical in vivo studies would be necessary to assess the pharmacokinetics, safety, and efficacy of **2-Hexanol butanoate**.

In conclusion, while **2-Hexanol butanoate** is a known entity in the realm of flavor chemistry, its potential in the fields of pharmacology and drug development remains largely unexplored. This presents a clear opportunity for future research to unlock the full potential of this naturally occurring ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2-Hexanol | C₆H₁₄O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Hexanol [webbook.nist.gov]
- 9. ombrelab.com [ombrelab.com]
- 10. The Role of Short-Chain Fatty Acids in Metabolic Diseases - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. Toxicity of food flavorings to ex-vivo, in vitro and in vivo bioassays [redalyc.org]

- To cite this document: BenchChem. [2-Hexanol butanoate literature review and discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1615894#2-hexanol-butanoate-literature-review-and-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com